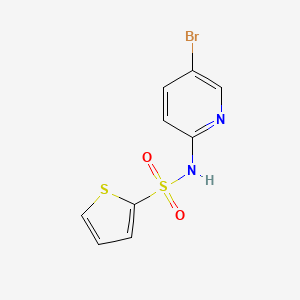![molecular formula C12H15N3O2S B5858170 1-methyl-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5858170.png)
1-methyl-4-[(4-nitrophenyl)carbonothioyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-4-[(4-nitrophenyl)carbonothioyl]piperazine, also known as MNCP, is a chemical compound that has been widely used in scientific research. MNCP belongs to the family of piperazine derivatives and has shown promising results in various biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
1-methyl-4-[(4-nitrophenyl)carbonothioyl]piperazine has been extensively used in scientific research as a tool to study various biological processes. This compound has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This compound has also been used to study the role of acetylcholine in the central nervous system.
This compound has been shown to have anti-inflammatory properties and has been used to study the role of inflammation in various diseases. This compound has also been used to study the role of oxidative stress in various diseases.
Wirkmechanismus
1-methyl-4-[(4-nitrophenyl)carbonothioyl]piperazine inhibits acetylcholinesterase by binding to the active site of the enzyme. This compound forms a covalent bond with the active site of the enzyme, which prevents the breakdown of acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory properties and has been used to reduce inflammation in various animal models. This compound has also been shown to have antioxidant properties and has been used to reduce oxidative stress in various animal models.
This compound has been used to study the role of acetylcholine in the central nervous system. This compound has been shown to enhance cholinergic neurotransmission, which has been linked to improved cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
1-methyl-4-[(4-nitrophenyl)carbonothioyl]piperazine is a potent inhibitor of acetylcholinesterase and has been widely used in biochemical and physiological studies. This compound has shown promising results in various animal models and has been used to study various biological processes.
However, this compound has some limitations for lab experiments. This compound is a yellow solid and can be difficult to dissolve in some solvents. This compound is also sensitive to moisture and should be stored in anhydrous conditions.
Zukünftige Richtungen
There are many future directions for research on 1-methyl-4-[(4-nitrophenyl)carbonothioyl]piperazine. This compound has shown promising results in various animal models and has been used to study various biological processes. This compound has the potential to be used as a therapeutic agent for various diseases.
Future research could focus on optimizing the synthesis method of this compound to increase its purity and yield. Future research could also focus on studying the pharmacokinetics and pharmacodynamics of this compound in animal models.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research. This compound has shown promising results in various biochemical and physiological studies and has the potential to be used as a therapeutic agent for various diseases. This compound inhibits acetylcholinesterase, has anti-inflammatory and antioxidant properties, and enhances cholinergic neurotransmission. This compound has some limitations for lab experiments, but there are many future directions for research on this compound.
Synthesemethoden
The synthesis of 1-methyl-4-[(4-nitrophenyl)carbonothioyl]piperazine involves the reaction of 4-nitrobenzoyl isothiocyanate with 1-methylpiperazine in the presence of a base. The reaction takes place in anhydrous conditions and yields this compound as a yellow solid. The purity of this compound can be increased by recrystallization from an appropriate solvent.
Eigenschaften
IUPAC Name |
(4-methylpiperazin-1-yl)-(4-nitrophenyl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-13-6-8-14(9-7-13)12(18)10-2-4-11(5-3-10)15(16)17/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSSLFRPVMFDRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 1-[2-(tert-butylamino)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5858102.png)


![2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5858129.png)



![2-[2-(cyanoimino)-1-azepanyl]acetamide](/img/structure/B5858148.png)

![N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}nicotinamide](/img/structure/B5858163.png)

![5-[(4-ethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5858197.png)
